molecular formula C6H10N4 B8473356 1-Cyclopentyl-1h-tetrazole CAS No. 919097-69-1

1-Cyclopentyl-1h-tetrazole

Cat. No. B8473356
Key on ui cas rn: 919097-69-1
M. Wt: 138.17 g/mol
InChI Key: JMNGZOZIYIHZDC-UHFFFAOYSA-N
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Patent
US07884118B2

Procedure details

In an atmosphere of inert gas, 10.42 mmol of butyllithium (1.6M in hexane) was added dropwise to a solution, cooled to −75° C., of 8.68 mmol (1.20 g) of 1-cyclopentyltetrazole in 27 ml of anhydrous tetrahydrofuran such that the temperature of the reaction mixture did not exceed −70° C. The mixture was stirred at this temperature for 30 minutes, and 8.68 mmol (2.2 g) of iodine in 4 ml of anhydrous tetrahydrofuran was then added dropwise. After 30 minutes of stirring at this temperature, the reaction mixture was warmed to 23° C., and water was added carefully. The solvent was extracted with ethyl acetate and the combined organic phase was washed with sodium thiosulphate solution and saturated sodium chloride solution and dried over sodium sulphate. The solid obtained after distillative removal of solvent under reduced pressure was stirred with diisopropyl ether and yielded 1.55 g (68%) of 1-cyclopentyl-5-iodotetrazole with a melting point of 119° C.
Quantity
10.42 mmol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH:6]1([N:11]2[CH:15]=[N:14][N:13]=[N:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1.[I:16]I.O>O1CCCC1>[CH:6]1([N:11]2[C:15]([I:16])=[N:14][N:13]=[N:12]2)[CH2:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
10.42 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CCCC1)N1N=NN=C1
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
II
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed −70° C
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring at this temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solvent was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phase was washed with sodium thiosulphate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
after distillative removal of solvent under reduced pressure
STIRRING
Type
STIRRING
Details
was stirred with diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CCCC1)N1N=NN=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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